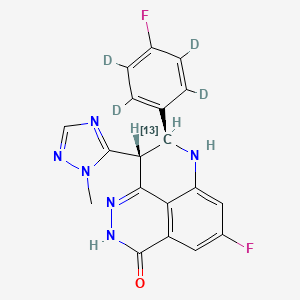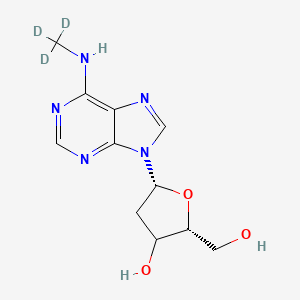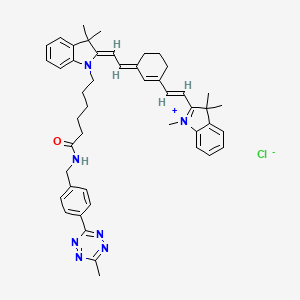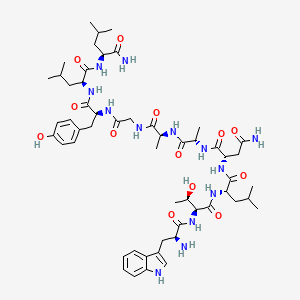
Murpanicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Murpanicin can be synthesized through several synthetic routes. One common method involves the extraction of coumarin derivatives from Murraya paniculata. The synthetic process typically includes steps such as demethylation, hydroxylation, and glucuronidation . Industrial production methods often involve the use of ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole-time of flight tandem mass spectrometry (Q-TOF-MS/MS) to ensure the purity and quality of the compound .
化学反应分析
Murpanicin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydroxylation: This reaction involves the addition of hydroxyl groups.
The major products formed from these reactions include various hydroxylated and glucuronidated metabolites .
科学研究应用
Murpanicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying coumarin derivatives and their reactions.
Biology: Investigated for its role in inhibiting TRPV2 channels and its effects on cellular processes.
Medicine: Explored for its anti-inflammatory and insecticidal properties, making it a potential candidate for developing new therapeutic agents.
Industry: Utilized in the production of insecticides and anti-inflammatory drugs
作用机制
Murpanicin exerts its effects by inhibiting the TRPV2 channel, which is involved in various cellular processes, including inflammation and pain perception. The inhibition of this channel leads to a reduction in calcium influx, thereby decreasing the inflammatory response . The molecular targets and pathways involved include the TRPV2 channel and associated signaling pathways .
相似化合物的比较
Murpanicin is unique compared to other coumarin derivatives due to its specific inhibition of the TRPV2 channel. Similar compounds include:
Warfarin: Another coumarin derivative known for its anticoagulant properties.
Moscatilin: A bibenzyl derivative with anticancer activity.
Scopoletin: A coumarin derivative with antioxidant and anti-inflammatory properties.
This compound stands out due to its specific action on the TRPV2 channel, making it a valuable compound for targeted therapeutic applications .
属性
分子式 |
C17H20O5 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC 名称 |
8-[(1S,2S)-1-ethoxy-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3/t15-,17-/m0/s1 |
InChI 键 |
GDLSTIJVZWVVPB-RDJZCZTQSA-N |
手性 SMILES |
CCO[C@@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)[C@H](C(=C)C)O |
规范 SMILES |
CCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)

![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)





![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)



